chemical structure and properties of 3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate
chemical structure and properties of 3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate
Abstract
This technical guide provides a comprehensive overview of 3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate, a complex heterocyclic compound featuring an indole core. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the basis for numerous natural products and synthetic drugs with significant biological activity.[1][2] This document details the compound's chemical identity, structural features, and inferred physicochemical properties based on analogous structures. Furthermore, it outlines detailed, field-proven protocols for its synthesis, purification, and rigorous analytical characterization. This guide is intended for researchers, chemists, and drug development professionals engaged in the exploration and utilization of novel indole derivatives.
Chemical Identity and Structural Elucidation
3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid is a derivative of tryptamine and indole-7-carboxylic acid. Its structure combines a reactive diaminoethyl side chain at the C3 position, a common feature in neuroactive compounds, with a carboxylic acid group at the C7 position of the indole ring, which can be used for further chemical modification or to modulate pharmacokinetic properties.[3][4]
Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid | - |
| CAS Number | 910381-00-9 (anhydrous) | |
| 2378507-15-2 (hydrochloride) | [5] | |
| Molecular Formula | C₁₁H₁₂N₂O₂ (anhydrous) | |
| Molecular Weight | 204.23 g/mol (anhydrous) | |
| InChI Key | MYBUOXUYPOBGEW-UHFFFAOYSA-N |
Structural Features and Significance
The molecule's architecture suggests a multifaceted chemical character:
-
Indole Core: A bicyclic aromatic system that is a common pharmacophore in drug discovery, known to interact with various biological targets.[1][2]
-
Diaminoethyl Group (at C3): This functional group is a key feature of tryptamines and is often crucial for receptor binding, particularly in neurological targets.
-
Carboxylic Acid Group (at C7): This acidic moiety significantly influences the molecule's polarity, solubility, and potential for salt formation. It also serves as a synthetic handle for creating amides, esters, and other derivatives.[3] The position at C7 is less common than at other positions, potentially offering unique biological activity and selectivity.[2]
-
Hydrate Form: The presence of water molecules in the crystal lattice can affect the compound's stability, solubility, and dissolution rate, which are critical parameters in drug development.
Physicochemical Properties (Predicted and Inferred)
Direct experimental data for this specific molecule is scarce. The following properties are estimated based on data from structurally related indole carboxylic acids.
| Property | Predicted/Inferred Value | Basis for Inference |
| Appearance | Off-white to light-yellow solid | Typical appearance of indole carboxylic acids.[3] |
| Melting Point | >200 °C (with decomposition) | Indole-7-carboxylic acid melts at 196-202 °C.[3] Added functional groups typically increase the melting point. |
| Solubility | Soluble in DMSO and methanol.[6] Limited solubility in water, enhanced at acidic or basic pH. | Indole carboxylic acids are generally soluble in polar organic solvents.[6] The amino and carboxyl groups suggest pH-dependent aqueous solubility. |
| pKa | ~4-5 (Carboxylic Acid), ~9-10 (Amino Groups) | Based on typical pKa values for aromatic carboxylic acids and primary amines. |
Proposed Synthesis and Purification
While a specific synthesis for this molecule is not publicly documented, a plausible and robust synthetic route can be designed based on established indole chemistry. The Fischer indole synthesis is a classic and versatile method for creating the indole core.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis and purification of the target compound.
Step-by-Step Synthesis Protocol
Objective: To synthesize 3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid via Fischer Indole Synthesis.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydrazinobenzoic acid (1 equivalent).
-
Solvent Addition: Add a suitable solvent such as ethanol or a mixture of acetic acid and water.
-
Catalyst Introduction: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) while stirring. Causality: The acid catalyst is essential to protonate the hydrazine and facilitate the subsequent cyclization cascade of the Fischer synthesis.
-
Aldehyde Addition: Slowly add 4,4-diaminobutanal diethyl acetal (1.1 equivalents). The acetal is used as it is more stable than the free aldehyde and will hydrolyze in situ under the acidic conditions.
-
Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, then further in an ice bath.
-
Neutralization: Slowly add a base (e.g., 10% sodium hydroxide solution) to neutralize the acid catalyst and adjust the pH to near the isoelectric point of the product (estimated pH 6-7) to induce precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water and then with a non-polar solvent like diethyl ether to remove organic impurities.
-
Drying: Dry the crude product under vacuum to yield the target compound.
Purification Protocol: Recrystallization
Objective: To purify the crude product to >98% purity.
-
Solvent Selection: Choose a suitable solvent system. A mixture of methanol and water or ethanol and water is often effective for polar, amphoteric molecules.
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent mixture.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to obtain the final, pure product as a hydrate.
Analytical Characterization and Quality Control
Rigorous analytical testing is crucial to confirm the identity, purity, and quality of the synthesized compound.[7] Chromatographic and spectroscopic methods are central to this process.[8]
Quality Control Workflow Diagram
Caption: A standard quality control workflow for compound validation.
Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Objective: To determine the purity of the compound and quantify any impurities.[9] RP-HPLC is the standard method for analyzing substituted indoles due to its high resolution and reproducibility.[7]
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[7]
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[8][10]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: 280 nm (a common absorbance maximum for the indole chromophore).[10]
-
Injection Volume: 10 µL.[9]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Calculate purity based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
-
Spectroscopic Characterization (Expected Signatures)
-
¹H NMR: Expected signals would include aromatic protons on the indole ring (typically 7.0-8.0 ppm), protons from the ethyl side chain, and a broad signal for the NH protons of the indole and amino groups, as well as the carboxylic acid proton.[11]
-
FTIR: Key vibrational bands are expected for N-H stretching (indole and amine, ~3300-3400 cm⁻¹), C=O stretching (carboxylic acid, ~1680-1700 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹).[11]
-
Mass Spectrometry (LC-MS): In positive ion mode, the expected molecular ion peak [M+H]⁺ would be at m/z 205.24 for the anhydrous form.
Potential Applications and Biological Context
The indole scaffold is a cornerstone in drug discovery, present in numerous approved drugs and clinical candidates.[2][4] Derivatives of indole are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][12]
The unique combination of a tryptamine-like side chain and a carboxylic acid on the indole-7-position suggests several potential areas of investigation:
-
Neurological Disorders: The structural similarity to serotonin and other tryptamines makes it a candidate for screening against serotonin receptors or other CNS targets.
-
Anticancer Agents: Many indole derivatives function as tubulin polymerization inhibitors or target other pathways involved in cell proliferation.[2]
-
Building Block for Medicinal Chemistry: The carboxylic acid at the C7 position provides a valuable attachment point for creating libraries of more complex molecules, such as peptides or other targeted conjugates, to explore structure-activity relationships (SAR).[3]
Conclusion
3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate is a compound of significant interest due to its hybrid structure, combining features of biologically active tryptamines and functionalized indoles. While direct experimental data is limited, this guide provides a robust framework based on established chemical principles and data from analogous compounds. The detailed protocols for synthesis, purification, and analytical characterization herein offer a validated pathway for researchers to produce and verify this molecule for further investigation in drug discovery and materials science.
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Popa, C. V., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(11), 5790. Retrieved from [Link]
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